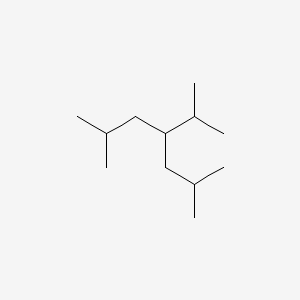
2,6-Dimethyl-4-(propan-2-yl)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(propan-2-yl)heptane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures and pressures, it can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites are used.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Cracking: Smaller alkanes and alkenes
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)heptane involves its interaction with molecular targets through hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylheptane: Another branched alkane with similar properties but different branching positions.
2,3-Dimethylbutane: A smaller branched alkane with fewer carbon atoms.
2,2-Dimethylpropane: A highly branched alkane with a compact structure.
Uniqueness
2,6-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure provides a balance between hydrophobicity and molecular size, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
35866-89-8 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
2,6-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)7-12(11(5)6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
BIBHNAJLMRUJLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
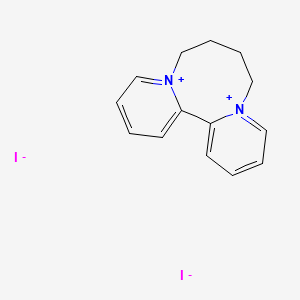

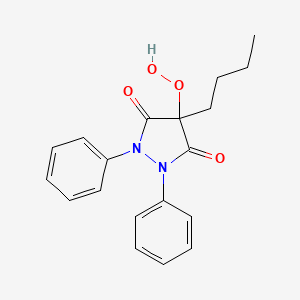

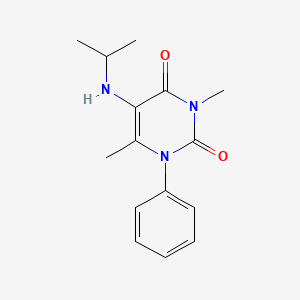
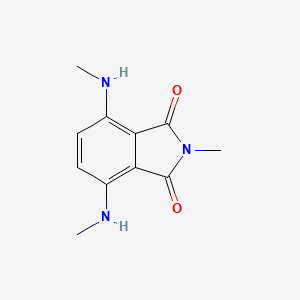

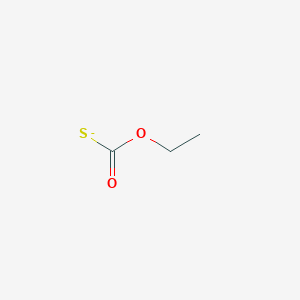
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)



